6-Hydroxy Doxazosin

Antioxidant LDL oxidation Atherosclerosis

6-Hydroxy Doxazosin is the critical 6-O-demethyl metabolite reference standard (Doxazosin Impurity 12) for ANDA method validation and doxazosin QC. Unlike the inactive parent drug, this compound uniquely exhibits aqueous-phase radical-scavenging activity, reducing Cu²⁺-induced LDL oxidation to 28% of control at 5 µM. Its distinct albumin-bound mechanism at the lipid-water interface makes it essential for antioxidant pathway studies, a role the 7-hydroxy isomer cannot fulfill. For accurate HPLC/LC-MS impurity quantification, only this certified positional isomer ensures regulatory-grade specificity.

Molecular Formula C22H23N5O5
Molecular Weight 437.456
CAS No. 102932-26-3
Cat. No. B562895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Doxazosin
CAS102932-26-3
Synonyms1-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl-piperazine; 
Molecular FormulaC22H23N5O5
Molecular Weight437.456
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O
InChIInChI=1S/C22H23N5O5/c1-30-18-11-14-13(10-15(18)28)20(23)25-22(24-14)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25)
InChIKeyDSVHRYIETHRCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy Doxazosin (CAS 102932-26-3): A Metabolite Reference Standard for Doxazosin Quality Control and Antioxidant Research


6-Hydroxy Doxazosin (CAS 102932-26-3) is a primary O-demethylated metabolite of the alpha-1 adrenergic receptor antagonist doxazosin, formed via hepatic metabolism [1]. Its systematic name is [4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-2-yl)methanone, with a molecular formula of C22H23N5O5 and a molecular weight of 437.45 g/mol [2]. While doxazosin is approved for hypertension and benign prostatic hyperplasia, 6-Hydroxy Doxazosin itself is not a therapeutic agent but is critical as both an analytical reference standard (e.g., Doxazosin Impurity 12) for pharmaceutical quality control and as a research tool for studying antioxidant mechanisms distinct from the parent drug [3].

Why Doxazosin or Its 7-Hydroxy Isomer Cannot Replace 6-Hydroxy Doxazosin


Substituting 6-Hydroxy Doxazosin with the parent drug doxazosin or the closely related 7-hydroxy isomer is invalid due to fundamental differences in biological activity. The parent drug doxazosin completely lacks the radical-scavenging and LDL-protective antioxidant properties exhibited by its 6-hydroxy metabolite [1]. Furthermore, 6-Hydroxy Doxazosin operates via a distinct aqueous-phase antioxidant mechanism, unlike the lipophilic antioxidant probucol or the 7-hydroxy isomer, leading to different biodistribution and interaction profiles with lipoproteins [2]. In pharmaceutical quality control (QC), only this specific positional isomer (Doxazosin Impurity 12) with its verified purity and certified reference standard status can ensure accurate quantification of the 6-O-demethyl impurity in drug substance testing, a task for which a generic analog or alternative alpha-1 blocker like terazosin is completely unsuitable [3].

6-Hydroxy Doxazosin (102932-26-3) Differential Evidence vs. Doxazosin, 7-Hydroxy Doxazosin, and Probucol


Direct Antioxidant Activity: 6-Hydroxy Doxazosin Inhibits LDL Oxidation, Unlike the Parent Drug Doxazosin

The 6-hydroxy metabolite exhibits a quantitative antioxidant effect absent in the parent drug. At a concentration of 5 µM, 6-hydroxy doxazosin (tested as part of a 6- and 7-hydroxy metabolite mixture) significantly reduced the formation of conjugated dienes during Cu2+-induced LDL oxidation to 28% of the control's tmax. At 10 µM, it reduced human mononuclear cell-mediated lipid peroxide formation to 10% of the control. In contrast, doxazosin itself demonstrated no inhibitory effect on LDL oxidation under identical conditions [1]. This direct evidence shows that the metabolite gains a distinct biological function—antioxidant protection of LDL—not possessed by the parent drug.

Antioxidant LDL oxidation Atherosclerosis

Aqueous-Phase Antioxidant Mechanism Differentiates 6-Hydroxy Doxazosin from the Lipophilic Antioxidant Probucol

The antioxidant mechanism of 6-Hydroxy Doxazosin is fundamentally different from that of the reference lipophilic antioxidant probucol. While probucol sequesters within the LDL particle (like vitamin E), 3H-labeled 6- and 7-hydroxydoxazosin did not comigrate with lipoproteins on FPLC. Instead, they were associated with albumin and remained free in solution, acting in the aqueous milieu similar to vitamin C [1]. This distinct localization means the antioxidant protection offered by 6-Hydroxy Doxazosin is lost after reisolation of LDL, a phenomenon not observed with probucol. This is a critical differentiation point for researchers studying site-specific antioxidant action at the lipid-water interface.

Antioxidant mechanism Lipoprotein Drug distribution

Quantified Comparison of 6-Hydroxy vs. 7-Hydroxy Doxazosin in Reducing Cell-Mediated LDL Oxidation

In a direct comparative study, the antioxidant efficacies of 6- and 7-hydroxydoxazosin were quantified. At a concentration of 10 µM, both isomers significantly reduced human mononuclear cell-mediated LDL oxidation, but with different potencies. The 6-hydroxy metabolite reduced lipid peroxide formation to 10% of the control value, while the 7-hydroxy isomer reduced it to 6% of the control [1]. Conversely, for the relative electrophoretic mobility of LDL, a different rank order was observed. This data confirms that the 6- and 7-hydroxy isomers are not pharmacologically interchangeable, with their antioxidant potencies varying depending on the specific endpoint measured. Procurement of 6-Hydroxy Doxazosin is thus mandatory for studies where this specific isomeric profile is a variable.

Isomer comparison LDL oxidation Metabolite activity

Certified Reference Standard for Doxazosin Impurity 12: A Definitive QC Tool Unmatched by Alternative Alpha-1 Blockers

6-Hydroxy Doxazosin (CAS 102932-26-3) is classified as Doxazosin Impurity 12 and is listed as a certified reference material by CATO Research Chemicals, developed under the ISO 17034 standard for reference material producers [1]. This certification guarantees the accuracy of its assigned purity value, making it an indispensable quality calibrator for quantitative analytical methods (e.g., HPLC, LC-MS). Alternative alpha-1 blockers such as terazosin or prazosin, or even the parent drug doxazosin, are chemically distinct entities that cannot serve as an analytical standard for this specific process-related or degradant impurity. The use of 6-Hydroxy Doxazosin is therefore non-substitutable for ANDA submissions and commercial batch release testing of doxazosin drug products.

Pharmaceutical impurity Reference standard Quality control

Core Application Scenarios for 6-Hydroxy Doxazosin (102932-26-3) Based on Quantitative Evidence


Investigating Non-Blood-Pressure-Dependent Cardiovascular Protection

Research groups studying the antioxidant cardioprotective effects of doxazosin therapy should use 6-Hydroxy Doxazosin as a probe. Since 5 µM of the metabolite reduces Cu2+-induced LDL oxidation (conjugated diene formation) to 28% of the control, while the parent drug is inactive, this compound is essential for isolating the antioxidant component of doxazosin's clinical benefit from its alpha-1 blockade [1]. The aqueous-phase mechanism, where the compound travels free or bound to albumin rather than sequestering in LDL, further necessitates its use to model the correct physiological antioxidant pathway at the lipid-water interface [2].

Pharmaceutical Quality Control and Impurity Profiling of Doxazosin API

QC laboratories developing or validating HPLC/LC-MS methods for doxazosin drug substances require 6-Hydroxy Doxazosin as a certified reference standard (Doxazosin Impurity 12) [3]. Given that the 7-hydroxy impurity (to 6% of control at 10 µM) exhibits a different analytical response than the 6-hydroxy impurity (to 10% of control) in LDL oxidation assays, specificity in quantification is critical [4]. The ISO 17034-certified standard ensures accurate method validation for ANDA submissions and batch release, a role that cannot be fulfilled by non-identical alpha-1 blockers or the parent drug.

Metabolic Pathway and Drug-Drug Interaction Studies

For scientists mapping the hepatic O-demethylation pathway of doxazosin, 6-Hydroxy Doxazosin is the definitive 6-O-demethyl metabolite standard [5]. To accurately differentiate this pathway from the competing 7-O-demethylation (yielding the 7-hydroxy isomer), the pure 6-hydroxy isomer must be used as a chromatographic and mass spectral calibrant. A laboratory substituting the 7-hydroxy isomer or a generic doxazosin standard for this purpose would obtain mis-assigned metabolite peaks and incorrect kinetic parameters, as the regional selectivity of CYP450 enzymes is rigorously assessed by the ratio of these specific products.

Aqueous-Lipid Interface Antioxidant Mechanism Studies

6-Hydroxy Doxazosin is a prime tool for studying aqueous-phase antioxidant action at the lipoprotein surface. The direct evidence that it does not co-migrate with LDL, unlike probucol and vitamin E, but instead remains free in solution or bound to albumin (similar to vitamin C) [2], makes it uniquely suited for competitive binding and partitioning assays. Researchers can use 6-Hydroxy Doxazosin to explore how small-molecule antioxidants in the aqueous milieu protect lipid particles from oxidative modification, a line of inquiry not possible with lipophilic substitutes.

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